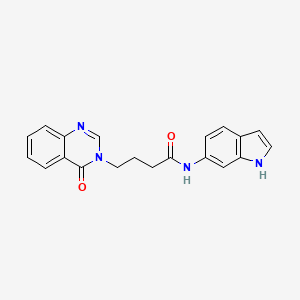

N-(1H-indol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Description

N-(1H-indol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic small molecule featuring a quinazolinone core linked via a butanamide chain to an indole moiety. Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including kinase inhibition, anticancer, and antimicrobial properties . The indole moiety at position 6 may influence binding specificity, as indole derivatives are prevalent in bioactive molecules targeting serotonin receptors, kinases, and DNA-interacting proteins.

Properties

IUPAC Name |

N-(1H-indol-6-yl)-4-(4-oxoquinazolin-3-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c25-19(23-15-8-7-14-9-10-21-18(14)12-15)6-3-11-24-13-22-17-5-2-1-4-16(17)20(24)26/h1-2,4-5,7-10,12-13,21H,3,6,11H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUIYHHCMXDZMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC4=C(C=C3)C=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1H-indol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound integrates an indole moiety with a quinazoline derivative, which is significant for its biological activity. The molecular formula is , with a molecular weight of approximately 318.3 g/mol. The structural characteristics suggest potential interactions with various biological targets, especially in cancer therapy.

Research indicates that this compound exhibits significant anticancer properties. Its mechanisms of action may include:

- Inhibition of Kinases: The compound likely inhibits specific kinases involved in cancer cell proliferation and survival pathways.

- Apoptosis Induction: Studies suggest it may promote apoptosis in cancer cells by modulating key proteins associated with cell death.

- Interaction with Cellular Pathways: It appears to influence various cellular pathways, including those related to metabolism and cell cycle regulation.

Anticancer Efficacy

A series of studies have evaluated the anticancer efficacy of the compound against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SW480 | 2.0 | Inhibition of β-Catenin signaling |

| HCT116 | 0.12 | Induction of apoptosis via procaspase activation |

| MDA-MB-231 | 5.0 | Modulation of cell cycle proteins |

These results indicate that this compound has potent activity against colorectal and breast cancer cell lines, suggesting its potential as a therapeutic agent.

Case Studies

-

Colorectal Cancer Study:

A study reported that the compound significantly inhibited the growth of HCT116 xenografts in BALB/C nu/nu mice, demonstrating its in vivo efficacy. The treatment resulted in a marked reduction in Ki67 expression, a proliferation marker, indicating decreased tumor growth and proliferation . -

Mechanistic Insights:

Molecular docking studies revealed that the compound binds effectively to the active sites of target proteins involved in cancer progression. Strong hydrogen bond interactions were noted with key residues within these proteins, suggesting a high affinity and specificity for its targets .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of indole and quinazoline moieties. Here is a comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)acetamide | C19H15FN4O2 | Enhanced bioactivity due to fluorination |

| (Z)-N'-(2-oxoindolin-3-ylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide | Varies | Induces procaspase activation |

These comparisons highlight the potential advantages of this compound in terms of specificity and efficacy against cancer targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide (CAS: 920423-09-2) serves as a relevant structural analog . Below is a detailed comparison:

| Property | N-(1H-indol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide | 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide |

|---|---|---|

| Quinazolinone Substituents | 4-oxo group only | 2-hydroxy and 4-oxo groups |

| Indole Position | Position 6 | Position 5 |

| Molecular Formula | Likely C20H17N4O2* | C20H18N4O3 |

| Molecular Weight | ~345.38 g/mol* | 362.38 g/mol |

| Predicted Density | Lower (e.g., ~1.30 g/cm³*) | 1.391 g/cm³ |

| Acidity (pKa) | Lower (quinazolinone NH ~8–10*) | 12.88 (hydroxyl group contributes) |

*Inferred based on structural differences from .

Pharmacological Implications

The absence of this group in the target compound may favor better bioavailability .

Indole Position : Indole at position 5 (analog) vs. 6 (target) alters steric and electronic interactions. Position 6 may enhance binding to kinases like EGFR, where substituent orientation is critical for ATP-pocket engagement.

Quinazolinone Modifications: The 4-oxo group in both compounds enables interactions with catalytic lysine residues in kinases. The additional 2-hydroxy group in the analog could introduce unwanted metabolic susceptibility (e.g., glucuronidation).

Predicted Bioactivity

- Target Compound : Likely exhibits stronger kinase inhibition (e.g., EGFR or VEGFR) due to optimal indole positioning and reduced polar surface area.

- Analog : The hydroxyl group may improve solubility but reduce cellular uptake, limiting in vivo efficacy despite potent in vitro activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.